molecular formula C6H22BN3Si2 B11897330 N,N-Bis(trimethylsilyl)boranetriamine CAS No. 62779-47-9

N,N-Bis(trimethylsilyl)boranetriamine

Cat. No.: B11897330
CAS No.: 62779-47-9
M. Wt: 203.24 g/mol
InChI Key: CIHDSPXJHHIWQD-UHFFFAOYSA-N
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Description

Significance of Boron-Nitrogen Frameworks in Contemporary Chemistry

Boron-nitrogen (B-N) compounds hold a special place in chemistry due to the isoelectronic relationship between the B-N and C-C single and multiple bonds. This has led to the development of a rich variety of "inorganic analogues" of organic compounds, where carbon atoms are replaced by alternating boron and nitrogen atoms. A classic example is borazine (B1220974) (B3N3H6), often referred to as "inorganic benzene" due to its structural and electronic similarities to the aromatic hydrocarbon. acs.org This principle extends to materials science, with hexagonal boron nitride (h-BN) being a structural analogue of graphite (B72142) and cubic boron nitride (c-BN) being an analogue of diamond. agh.edu.pl These materials exhibit exceptional thermal and chemical stability. agh.edu.pl The polarity of the B-N bond, arising from the difference in electronegativity between boron and nitrogen, imparts distinct reactivity to these compounds compared to their carbonaceous counterparts, making them valuable in a range of chemical transformations and as precursors to advanced materials. acs.org

Role of Silylated Amines in Synthetic Methodology and Coordination Chemistry

Silylated amines, particularly those bearing trimethylsilyl (B98337) (TMS) groups, are indispensable reagents in modern synthetic chemistry. The introduction of a silyl (B83357) group to an amine modifies its steric and electronic properties. lookchem.com The Si-N bond is notably labile and can be readily cleaved, for instance, by hydrolysis. This feature makes silylated amines excellent "amine surrogates," allowing for the protection of N-H functionalities during a synthetic sequence. lookchem.com Furthermore, alkali metal salts of silylated amines, such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) and sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), are widely used as strong, non-nucleophilic bases in organic synthesis. In coordination chemistry, the bulky bis(trimethylsilyl)amido ligand, [N(SiMe3)2]-, is highly effective at stabilizing metal centers in low coordination numbers and unusual oxidation states due to its significant steric hindrance. wikipedia.org

Conceptual Framework of N,N-Bis(trimethylsilyl)boranetriamine within B-N-Si Systems

Tris(bis(trimethylsilyl)amino)borane, B(N(SiMe3)2)3, represents a fascinating confluence of the aforementioned fields. It is a molecule where a central boron atom is bonded to three nitrogen atoms, each of which is part of a bis(trimethylsilyl)amino group. This structure is a testament to the ability of the bulky silylated amine ligands to sterically shield the electrophilic boron center. The molecule can be conceptualized as a derivative of ammonia, where all three hydrogen atoms have been replaced by bis(trimethylsilyl)amino-boryl groups, or more accurately, as a derivative of boric acid where the hydroxyl groups are replaced by bis(trimethylsilyl)amino groups. The properties of this compound are dictated by the interplay of the electron-deficient boron center, the electron-rich nitrogen atoms, and the sterically demanding and electronically influential trimethylsilyl groups.

Historical Context of Boron Amide Chemistry and Silyl-Nitrogen Derivatives

The study of boron-nitrogen chemistry dates back to the early 20th century with the pioneering work on borazine. acs.org The development of boron amide chemistry, which involves compounds with direct B-N bonds, has since expanded to include a vast array of cyclic and acyclic structures. Similarly, the chemistry of silyl-nitrogen compounds gained significant traction with the discovery of versatile silylating agents and their application in synthesis. The convergence of these two fields to create molecules with B-N-Si linkages is a more recent development, driven by the quest for new materials precursors, particularly for boron nitride ceramics, and for novel molecular architectures with unique reactivity. The synthesis of compounds like B-tris[di(trimethylsilyl)amino]borazine highlights the efforts to combine the thermal stability of borazine rings with the processability offered by silyl substituents. dtic.mil

Properties

CAS No.

62779-47-9

Molecular Formula

C6H22BN3Si2

Molecular Weight

203.24 g/mol

IUPAC Name

[[diaminoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane

InChI

InChI=1S/C6H22BN3Si2/c1-11(2,3)10(7(8)9)12(4,5)6/h8-9H2,1-6H3

InChI Key

CIHDSPXJHHIWQD-UHFFFAOYSA-N

Canonical SMILES

B(N)(N)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Nomenclature and Classification of N,n Bis Trimethylsilyl Boranetriamine

Systematic IUPAC Naming Conventions for Boron Amides and Silyl-Substituted Nitrogen Compounds

The nomenclature of N,N-Bis(trimethylsilyl)boranetriamine is derived from the principles established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.uk According to IUPAC guidelines, the naming of complex organic and inorganic compounds follows a set of hierarchical rules. qmul.ac.ukiupac.org For amides, the name is typically derived from the corresponding acid by replacing the "-oic acid" or "-ic acid" suffix with "-amide". qmul.ac.uk In the case of boron-containing compounds, "borane" is the parent hydride (BH3). iupac.org

When substituents are present on the nitrogen atom of an amide, their position is indicated by the locant 'N'. qmul.ac.uk For silyl-substituted nitrogen compounds, the silyl (B83357) groups are treated as substituents. The trimethylsilyl (B98337) group has the formula -Si(CH3)3.

Following these principles, the systematic IUPAC name for this compound is constructed as follows:

The parent molecule is boranetriamine (B14717439), which has the chemical formula B(NH2)3. This name indicates a central boron atom bonded to three amino groups.

Two trimethylsilyl groups, (-Si(CH3)3), are attached to one of the nitrogen atoms.

The locant 'N,N' indicates that both trimethylsilyl groups are bonded to the same nitrogen atom.

The prefix "Bis" is used because "trimethylsilyl" is a complex substituent name.

Therefore, the full systematic IUPAC name is This compound .

Chemical Abstracts Service (CAS) provides another systematic approach to naming chemical substances for indexing purposes. cas.orgcas.org While often aligned with IUPAC, CAS nomenclature has its own set of priorities. For a compound like this compound, the CAS name would likely be based on the parent amine, with the boron and silyl groups treated as substituents.

Nomenclature System Name
IUPACThis compound
Parent HydrideBorane (B79455)
Substituent GroupsAmino, Trimethylsilyl

Structural Isomerism and Stereochemical Considerations in Silylated Boranetriamines

Structural isomerism arises when compounds share the same molecular formula but have different atomic connectivity. researchgate.net For this compound, with the molecular formula B(N(Si(CH3)3)2)(NH2)2, several structural isomers are possible. These isomers would differ in the placement of the trimethylsilyl groups among the three nitrogen atoms of the boranetriamine core.

Positional Isomerism:

Positional isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups. libretexts.org In the context of this compound, the "functional groups" can be considered the trimethylsilyl substituents on the amino groups.

This compound: This is the specified compound where both trimethylsilyl groups are on the same nitrogen atom.

N,N'-Bis(trimethylsilyl)boranetriamine: In this isomer, the two trimethylsilyl groups are on two different nitrogen atoms.

The physical and chemical properties of these isomers are expected to differ due to the variations in their molecular structure and symmetry.

Stereochemical Considerations:

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For this compound, two key stereochemical aspects are noteworthy:

Conformational Isomerism: The molecule can exist in different conformations due to rotation around single bonds, such as the B-N and N-Si bonds. The bulky trimethylsilyl groups introduce significant steric hindrance, which will influence the preferred conformations and create rotational barriers. The rotation around the B-N bond, in particular, can be restricted, potentially leading to atropisomers at low temperatures. The rotational barriers in related N-silyl compounds have been a subject of computational and experimental studies. rsc.orgresearchgate.net

Pyramidal Inversion at Nitrogen: The nitrogen atoms in the amino groups are typically sp3 hybridized and have a lone pair of electrons, leading to a trigonal pyramidal geometry. Pyramidal inversion is a process where the nitrogen atom rapidly inverts its configuration. The presence of bulky trimethylsilyl groups can affect the rate of this inversion.

Type of Isomerism Description Example in Silylated Boranetriamines
Structural IsomerismSame molecular formula, different connectivity.N,N- vs. N,N'-Bis(trimethylsilyl)boranetriamine
StereoisomerismSame connectivity, different spatial arrangement.Conformational isomers due to bond rotation.

Relationship to Related Silyl-Boron-Nitrogen Compounds

A closely related area of study involves aminoboranes and their derivatives. The synthesis and characterization of various aminoboranes, including those with silyl substituents, have been reported. For instance, the synthesis of aminosilane-borane adducts has been explored, although many are found to be unstable and undergo Si-N bond cleavage. researchgate.net

The introduction of trimethylsilyl groups onto the nitrogen atoms of a boranetriamine core significantly influences its properties. The bulky and electron-donating nature of the trimethylsilyl groups can:

Increase steric hindrance: This can affect the geometry around the boron and nitrogen atoms, influencing bond angles and lengths.

Modify electronic properties: The electron-donating trimethylsilyl groups can increase the electron density on the nitrogen atom, which in turn can affect the strength and polarity of the B-N bond.

Enhance solubility in nonpolar solvents: The presence of the lipophilic trimethylsilyl groups generally increases the solubility of the compound in organic solvents.

The chemistry of related compounds, such as tris(dimethylamino)borane, provides a basis for understanding the potential reactivity of this compound. These compounds can undergo reactions at the B-N bond, and the presence of the silyl groups is expected to modulate this reactivity.

Compound Key Structural Feature Relevance to this compound
Tris(dimethylamino)boraneB(N(CH3)2)3Parent compound for understanding B-N bonding in boranetriamines.
Aminosilane-borane adductsR3Si-NR'2-BH3Demonstrates the interaction and potential reactivity between Si-N and B-H bonds. researchgate.net
Silylated CarboranylamidinesCarborane-C(NR'SiMe3)(=NR')Shows the use of silyl groups in stabilizing and modifying the properties of boron-containing nitrogen compounds. mdpi.com

Structural Elucidation and Spectroscopic Characterization of N,n Bis Trimethylsilyl Boranetriamine

Advanced Diffraction Techniques

Diffraction techniques are indispensable for determining the precise arrangement of atoms within a molecule, offering detailed information on bond lengths and angles.

Single-crystal X-ray diffraction is a powerful method for determining the three-dimensional structure of crystalline solids. nih.gov For molecules containing bis(trimethylsilyl)amino groups bonded to a central atom, this technique reveals key structural parameters. In related bis(mesityl)(pyrrol-1-yl)borane, the bonding geometries at both the boron and nitrogen atoms are nearly planar. nih.gov This planarity suggests significant π-bonding character in the B-N bond.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Related Aminoborane (B14716983)

ParameterValue
B-N Bond Length~1.44 Å
N-C Bond Length~1.40 Å
B-C Bond Length~1.58 Å
N-B-C Angle~121°
C-B-C Angle~118°
C-N-C Angle~108°
Data is for Bis(mesityl)(pyrrol-1-yl)borane and serves as a representative example. nih.gov

Gas Electron Diffraction (GED) is a crucial technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces that exist in the solid state. rsc.org This method has been successfully applied to study various silylamines and borazine (B1220974) derivatives. researchgate.net For instance, in borazine (B₃H₆N₃), which is isoelectronic and isostructural with benzene, all B-N bond lengths are equivalent, though the ring is not a perfect hexagon due to the different electronegativities of boron and nitrogen. wikipedia.org

For N,N-Bis(trimethylsilyl)boranetriamine, a GED study would provide invaluable information on the planarity of the B(NSiMe₃)₂ core and the orientation of the trimethylsilyl (B98337) groups. It would be expected that the Si-N-Si bond angle would be wide to accommodate the bulky trimethylsilyl groups, a common feature in silylamines.

Table 2: Expected Gas-Phase Structural Parameters for this compound based on Related Compounds

ParameterExpected Value
B-N Bond Length1.42 - 1.44 Å
Si-N Bond Length1.73 - 1.75 Å
Si-C Bond Length1.85 - 1.87 Å
B-N-Si Angle~120°
N-Si-C Angle~109°
C-Si-C Angle~109°
Values are estimations based on data for borazines and silylamines. researchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei, providing information about the connectivity and electronic structure of a molecule.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple. The primary signal would arise from the protons of the trimethylsilyl (Si(CH₃)₃) groups. Due to the free rotation around the Si-C and Si-N bonds, all 18 protons of the two trimethylsilyl groups are expected to be chemically equivalent, resulting in a single, sharp resonance. The chemical shift of this peak would be in the typical region for trimethylsilyl groups attached to nitrogen, generally between 0.1 and 0.5 ppm. rsc.org

Table 3: Representative ¹H NMR Data for Silylamines

Functional GroupChemical Shift (δ, ppm)
Si(CH₃)₃0.1 - 0.5
Data is representative for silylamines. rsc.org

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon skeleton of a molecule. In this compound, a single resonance is expected in the ¹³C NMR spectrum. This signal corresponds to the carbon atoms of the methyl groups in the two trimethylsilyl moieties. Similar to the protons, the carbon atoms are all chemically equivalent. The chemical shift for these carbons would typically appear in the range of 1-5 ppm. mdpi.comorganicchemistrydata.org

Table 4: Representative ¹³C NMR Data for Silylamines

Functional GroupChemical Shift (δ, ppm)
Si(CH₃)₃1 - 5
Data is representative for silylamines. mdpi.comorganicchemistrydata.org

Silicon-29 (²⁹Si) NMR spectroscopy is particularly informative for organosilicon compounds as it directly probes the silicon environment. For this compound, a single signal is expected in the ²⁹Si NMR spectrum, as both silicon atoms are in identical chemical environments. The chemical shift of this signal provides insight into the electronic nature of the Si-N bond. The ²⁹Si chemical shift for silicon atoms in a bis(trimethylsilyl)amino group is typically observed in the range of -5 to +5 ppm. uni-muenchen.dersc.org

Table 5: Representative ²⁹Si NMR Data for Silylamines

Functional GroupChemical Shift (δ, ppm)
B(N(SiMe₃)₂)-5 to +5
Data is representative for silylamines and related compounds. uni-muenchen.dersc.org

Nitrogen-15 (¹⁵N) NMR for Nitrogen Hybridization and Bonding

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms. blogspot.com Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-intensive but provide invaluable data on hybridization and bonding that is unobtainable by other methods. researchgate.net

For Tris(bis(trimethylsilyl)amino)borane, the ¹⁵N chemical shift provides direct insight into the nature of the boron-nitrogen (B-N) bond. In silylamines, the degree of (p-d)π interaction between the nitrogen lone pair and the empty d-orbitals of silicon influences the shielding of the nitrogen nucleus. capes.gov.br A study of variously substituted aminosilanes demonstrated that ¹⁵N NMR data is consistent with non-negligible (p-d)π backbonding in these systems. capes.gov.br

In the case of Tris(bis(trimethylsilyl)amino)borane, the nitrogen lone pair is delocalized into both the empty p-orbital of the central boron atom (pπ-pπ bonding) and the d-orbitals of the six silicon atoms. This extensive delocalization results in a planar or near-planar geometry at the nitrogen atoms, indicating sp² hybridization. The ¹⁵N chemical shift would be expected to appear in a region characteristic of aminosilanes and aminoboranes. While a specific value for Tris(bis(trimethylsilyl)amino)borane is not prominently reported, analysis of related compounds allows for an estimation of the expected chemical shift range.

Table 1: Expected and Observed ¹⁵N NMR Parameters for Aminosilanes

Parameter Expected Influence on Tris(bis(trimethylsilyl)amino)borane Notes
Chemical Shift (δ) Shift value reflects the electron density at the nitrogen nucleus. Delocalization of the N lone pair into both B and Si orbitals would lead to significant deshielding compared to simple alkylamines.
Coupling Constant (¹J(¹⁵N-¹H)) Not applicable due to the absence of N-H bonds. ---
Coupling Constant (¹J(¹⁵N-¹³C)) Not directly applicable. ---
Coupling Constant (¹J(¹⁵N-²⁹Si)) The magnitude of this coupling would provide evidence for the Si-N bond strength and (p-d)π character. ---

| Coupling Constant (¹J(¹⁵N-¹¹B)) | Would directly probe the covalent character of the B-N bond. | This coupling is often difficult to observe due to the quadrupolar nature of ¹¹B. |

Boron-11 (¹¹B) NMR for Boron Coordination and Electronic State

Boron-11 (¹¹B) NMR spectroscopy is the most direct method for determining the coordination number and electronic environment of the boron atom. huji.ac.il The ¹¹B nucleus is highly sensitive (80.1% natural abundance) and possesses a wide chemical shift range, making it an excellent probe for structural analysis. blogspot.comhuji.ac.il

The coordination state of boron is the primary determinant of its chemical shift. Three-coordinate (trigonal planar) boron atoms resonate at a much lower field (further downfield) compared to four-coordinate (tetrahedral) boron atoms. sdsu.edu For Tris(bis(trimethylsilyl)amino)borane, the boron atom is bonded to three nitrogen atoms and has no other ligands, confirming a three-coordinate environment. The ¹¹B NMR spectrum is therefore expected to show a single, sharp resonance in the typical range for triaminoboranes. The significant π-donation from the three nitrogen lone pairs into the empty p-orbital of boron increases the electron density at the boron center, shifting the resonance upfield relative to trihaloboranes or trialkylboranes. sdsu.edu

Although a specific reported value for B[N(SiMe₃)₂]₃ is elusive, the chemical shift is expected to be in the range observed for other triaminoboranes. For comparison, the ¹¹B chemical shift for B(NMe₂)₃ is approximately δ = 27.6 ppm. The bulky bis(trimethylsilyl)amino groups in Tris(bis(trimethylsilyl)amino)borane may cause slight deviations due to steric and electronic effects.

Table 2: General ¹¹B NMR Chemical Shift Ranges for Boron Compounds

Boron Compound Type Coordination Number Typical Chemical Shift Range (δ, ppm)
Trialkylboranes (R₃B) 3 +80 to +88
Trihaloboranes (BX₃) 3 +10 to +65 (depending on X)
Triaminoboranes (B(NR₂)₃) 3 +20 to +30
Boronic Esters (RB(OR)₂) 3 +28 to +35
Borohydrides (BH₄⁻) 4 -30 to -50

Data compiled from general NMR knowledge and sources. sdsu.edu

Multinuclear NMR for Complex Spin Systems

A complete structural characterization of Tris(bis(trimethylsilyl)amino)borane relies on a suite of multinuclear NMR experiments to probe the complex network of coupled spins (¹H, ¹³C, ¹¹B, ¹⁵N, ²⁹Si). While one-dimensional spectra for each nucleus are informative, two-dimensional correlation techniques are essential for unambiguously assigning resonances and confirming connectivity.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single, sharp singlet for the 54 magnetically equivalent protons of the six trimethylsilyl (SiMe₃) groups.

¹³C NMR: The carbon spectrum would likewise show a single resonance for the 18 equivalent methyl carbons.

²⁹Si NMR: Silicon-29 NMR is crucial for confirming the Si-N linkage. aiinmr.com A single resonance is expected, and its chemical shift would be indicative of a silicon atom bonded to one nitrogen and three carbon atoms. In related silylamine complexes, ²⁹Si chemical shifts provide insight into the electronic environment. capes.gov.bruci.edu For example, the complex Sc[N(SiMe₃)Ph]₃(THF) displays a ²⁹Si{¹H} NMR signal at δ = 6.02 ppm. uci.edu

2D Correlation Spectroscopy: Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A ¹H-¹³C HMBC would confirm the assignment of the methyl groups. More advanced experiments, though challenging, would be definitive:

A ¹H-²⁹Si HMBC experiment would show a correlation between the methyl protons and the silicon atom, confirming the Si-CH₃ connectivity.

A ¹H-¹¹B HMBC experiment, if successful, could show a long-range correlation from the trimethylsilyl protons to the central boron atom, providing definitive proof of the entire molecular framework. nih.gov

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For Tris(bis(trimethylsilyl)amino)borane, the IR spectrum is dominated by the vibrations of the numerous bis(trimethylsilyl)amino ligands. Key absorption bands can be assigned by comparison with other metal bis(trimethylsilyl)amide complexes. acs.org The B-N stretching frequency is a key diagnostic band for the central B-N₃ core.

Table 3: Characteristic IR Absorption Bands for Tris(bis(trimethylsilyl)amino)borane

Wavenumber (cm⁻¹) Assignment Vibrational Mode Intensity
~2950-2900 C-H Asymmetric & Symmetric Stretching Strong
~1350-1450 B-N Stretch (Asymmetric) ν_as(BN₃) Strong, Broad
~1255 CH₃ Deformation (Symmetric) δ_s(CH₃) Strong
~930-1050 Si-N Stretch ν(SiN) Strong
~840 CH₃ Rocking / Si-C Stretch ρ(CH₃) / ν_as(SiC₃) Very Strong

Frequencies are estimates based on data from related metal-N(SiMe₃)₂ complexes. acs.orgpsu.edu The asymmetric B-N stretch in triaminoboranes is typically a strong, broad band found in the 1350-1450 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to IR spectroscopy. For molecules with a center of symmetry, vibrations can be either Raman or IR active, but not both (Principle of Mutual Exclusion). While Tris(bis(trimethylsilyl)amino)borane does not have a center of inversion, its high symmetry (D₃ point group if planar) means that some vibrations will be significantly more intense in the Raman spectrum than in the IR spectrum.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. researchgate.net Tris(bis(trimethylsilyl)amino)borane is a saturated compound with no chromophores like double or triple bonds. The electrons available for excitation are those in σ (sigma) bonds (B-N, Si-N, Si-C, C-H) and the non-bonding lone pairs on the nitrogen atoms.

The highest occupied molecular orbitals (HOMOs) in this molecule will be associated with the B-N and Si-N σ-bonds and the nitrogen lone pairs. The lowest unoccupied molecular orbitals (LUMOs) will be the corresponding σ* antibonding orbitals. The lowest energy electronic transition possible is therefore an n → σ* transition, involving the promotion of an electron from a nitrogen lone pair to an antibonding orbital.

These n → σ* transitions are high-energy events. researchgate.net Consequently, Tris(bis(trimethylsilyl)amino)borane is expected to absorb light only in the deep UV region of the electromagnetic spectrum (typically below 220 nm). As it does not absorb light in the visible region (400-700 nm), the compound is colorless. While UV-Vis spectra have been recorded for related transition metal silylamide complexes which have d-d transitions acs.org and for aminoborane dehydrogenation reactions, researchgate.net specific λ_max values for stable, isolated Tris(bis(trimethylsilyl)amino)borane are not commonly reported as its spectrum lacks distinct features in the routinely accessible UV-Vis range.

Table of Mentioned Compounds

Compound Name Formula
Tris(bis(trimethylsilyl)amino)borane B[N(Si(CH₃)₃)₂]₃
Tris(dimethylamino)borane B(N(CH₃)₂)₃
Scandium Tris(N-phenyl-N-trimethylsilylamide) tetrahydrofuran (B95107) adduct Sc[N(SiMe₃)Ph]₃(THF)
Nickel(I) bis(trimethylsilyl)amide dimer [Ni{N(SiMe₃)₂}]₂

Computational Chemistry and Theoretical Studies on N,n Bis Trimethylsilyl Boranetriamine

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for understanding the fundamental properties of N,N-Bis(trimethylsilyl)boranetriamine at the atomic level. These theoretical approaches provide a lens through which the molecule's geometry, electronic landscape, and energetic stability can be meticulously examined.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

DFT calculations also provide a detailed picture of the electronic structure. This includes the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the partial charges on the atoms. This information is vital for predicting the molecule's reactivity and the nature of its chemical bonds.

Hypothetical DFT-Calculated Parameters for this compound
ParameterCalculated Value
B-N Bond Length (Å)1.45
N-Si Bond Length (Å)1.78
Si-C Bond Length (Å)1.89
B-N-Si Bond Angle (°)125.0
N-B-N Bond Angle (°)118.0

Ab Initio Methods (e.g., MP2, Multi-Reference Wave Function Approaches) for Enhanced Accuracy

To achieve an even higher level of accuracy in theoretical predictions, researchers turn to ab initio methods. Techniques such as Møller-Plesset perturbation theory of the second order (MP2) and more advanced multi-reference wave function approaches are employed. These methods, while computationally more demanding, can provide more precise values for the energetic and geometric properties of this compound, particularly in cases where electron correlation effects are significant. These higher-level calculations serve to validate and refine the results obtained from DFT studies.

Analysis of Nitrogen-Boron Interactions and Dative Bonding

A central aspect of the computational study of this compound is the nature of the interaction between the nitrogen and boron atoms.

Strength and Nature of N→B Bonds

The bond between nitrogen and boron in this molecule is a classic example of a dative covalent bond, where the lone pair of electrons on the nitrogen atom is donated to the electron-deficient boron atom. Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to quantify the strength of this interaction. NBO analysis can provide a measure of the stabilization energy associated with the N→B donor-acceptor interaction, offering a quantitative assessment of the bond's strength. The nature of this bond is further characterized by a significant degree of polarity, with the more electronegative nitrogen atom drawing electron density from the boron atom.

Influence of Silyl (B83357) Substituents on Electronic and Steric Factors

The two trimethylsilyl (B98337) groups attached to one of the nitrogen atoms exert a profound influence on the molecule's properties through both electronic and steric effects. Electronically, the silyl groups are generally considered to be weakly electron-donating, which can modulate the electron density on the nitrogen atom and, consequently, the strength of the N→B dative bond.

Sterically, the bulky nature of the trimethylsilyl groups is a dominant factor. This steric hindrance influences the bond angles around the substituted nitrogen atom and can lead to a lengthening of the N-B and N-Si bonds. The significant steric crowding also plays a crucial role in determining the molecule's preferred conformation.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Computational chemists perform conformational analyses to identify the most stable arrangements of the molecule and the energy barriers that separate them. This is achieved by systematically rotating the molecule around its single bonds and calculating the energy at each step, thereby mapping out the potential energy surface (PES).

This analysis reveals the global minimum energy conformation, which is the most stable and likely to be observed experimentally, as well as other local minima that may also be populated at room temperature. Understanding the conformational landscape is essential for interpreting experimental data, such as NMR spectra, which can be sensitive to the presence of multiple conformers.

Hypothetical Relative Energies of this compound Conformers
ConformerKey Dihedral Angle (Si-N-B-N) (°)Relative Energy (kJ/mol)
A (Global Minimum)180 (anti-periplanar)0.0
B (Gauche)605.2
C (Eclipsed)015.8

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, providing valuable insights that complement and guide experimental work. For the compound this compound, also known as tris(trimethylsilylamino)borane, theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra. These predictions, when compared with experimental data, offer a robust method for structural elucidation and electronic characterization.

In principle, the theoretical investigation of this compound would involve geometry optimization using methods like Density Functional Theory (DFT), followed by the calculation of spectroscopic parameters. For instance, NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁵N, ²⁹Si) can be computed using the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies and intensities for IR and Raman spectra are typically calculated to aid in the assignment of experimental bands and to confirm the nature of stationary points on the potential energy surface.

Although specific data tables for this compound cannot be presented due to the lack of available research, the general approach to such a study would involve the comparison of calculated values with experimental spectra. Discrepancies between theoretical and experimental data can often be reconciled by considering factors such as solvent effects, intermolecular interactions in the solid state, and the choice of computational level of theory and basis set.

Given the absence of specific studies on this compound, a comprehensive analysis of its predicted and validated spectroscopic properties remains an area for future research. Such work would be invaluable for a deeper understanding of the structure and bonding in this and related aminoborane (B14716983) compounds.

Reactivity and Mechanistic Investigations of N,n Bis Trimethylsilyl Boranetriamine

Hydrolysis and Solvolysis Reactions

No specific studies on the hydrolysis or solvolysis of N,N-Bis(trimethylsilyl)boranetriamine have been identified. Generally, the B-N bond in aminoboranes can be susceptible to cleavage by protic reagents like water, alcohols, or amines. The bulky trimethylsilyl (B98337) groups would be expected to provide significant steric shielding to the central boron atom, potentially hindering the approach of nucleophiles and thus slowing the rate of hydrolysis or solvolysis compared to less hindered aminoboranes. The reaction would likely proceed via initial protonation of a nitrogen atom, followed by nucleophilic attack at the boron center.

Ligand Exchange and Substitution Reactions

There is no available data on ligand exchange or substitution reactions specifically involving this compound. For aminoboranes in general, ligand exchange at the boron center is a known process. researchgate.net However, the very high steric hindrance imposed by the three bis(trimethylsilyl)amino ligands in this compound would likely make such reactions extremely difficult. Substitution would require the displacement of one of these bulky groups, a process that would be sterically and likely electronically disfavored.

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound have not been documented. Research on other aminoboranes has shown that the N-B bond can be involved in redox processes. nih.gov Oxidation can be influenced by the substituents on the nitrogen atom. researchgate.net The presence of multiple silicon atoms might influence the electronic properties and, consequently, the redox behavior of the molecule. Reduction of the B-N bond is also a possibility, though the stability of the aminoborane (B14716983) structure would need to be overcome.

Reaction with Electrophiles and Nucleophiles

Detailed studies on the reactions of this compound with electrophiles and nucleophiles are absent from the literature. The lone pairs on the nitrogen atoms could potentially react with strong electrophiles. Conversely, the boron atom, while electron-deficient, is sterically shielded, which would likely inhibit reactions with most nucleophiles. The reactivity of related metal bis(trimethylsilyl)amides suggests that the nitrogen atoms are the more likely site for electrophilic attack. wikipedia.org

Stereoselective Transformations and Chiral Analogues

There is no information available regarding stereoselective transformations involving this compound or the synthesis and properties of its chiral analogues. The development of chiral aminoboranes is an active area of research for applications in asymmetric synthesis. rsc.orgsemanticscholar.org Creating a chiral version of this compound would likely involve the use of chiral silyl (B83357) groups or the introduction of chirality at the nitrogen centers, though no such compounds have been reported.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

In the absence of specific reaction studies for this compound, no kinetic or thermodynamic data for its reaction mechanisms have been published. Such studies are crucial for understanding the factors that govern the reactivity of a compound, including activation energies and reaction enthalpies. For other aminoborane systems, kinetic and thermodynamic parameters for processes like transfer hydrogenation have been investigated. nih.govmdpi.com

Coordination Chemistry of N,n Bis Trimethylsilyl Boranetriamine and Its Derivatives

N,N-Bis(trimethylsilyl)amide as a Sterically Hindered Ligand Motif

The N,N-Bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻, often abbreviated as HMDS, is a prominent example of a sterically demanding ligand. encyclopedia.pubwikipedia.org Its large size is attributed to the two bulky trimethylsilyl (B98337) groups attached to the nitrogen atom. This steric hindrance is a key feature that dictates its coordination behavior. The bulky nature of the ligand limits the number of other ligands that can coordinate to a central metal atom, often leading to the formation of complexes with unusually low coordination numbers. wikipedia.org This property has been instrumental in the synthesis and stabilization of unique coordination environments around metal ions. researchgate.net

The lipophilic character of the trimethylsilyl groups also imparts good solubility in nonpolar organic solvents such as benzene, toluene, and ethers, which is advantageous for synthesis and characterization. encyclopedia.pubwikipedia.org In contrast to simpler metal halides, which are often insoluble or only soluble in coordinating solvents, metal complexes of bis(trimethylsilyl)amide are frequently molecular and can be purified by distillation or sublimation. encyclopedia.pubwikipedia.org

The steric demands of the bis(trimethylsilyl)amide ligand can also influence the geometry of the resulting complexes. Intramolecular steric repulsion between ligands can lead to distorted coordination geometries and variations in bond angles. rsc.org For instance, in some complexes, asymmetric coordination of other ligands and significant differences in the M–N–Si bond angles are observed as a result of these steric pressures. rsc.org

Complexation with Alkali Metals

Alkali metal bis(trimethylsilyl)amides are widely used as strong, sterically hindered bases in organic synthesis and as precursors for the synthesis of other metal amide complexes through salt metathesis reactions. encyclopedia.pubwikipedia.org The structures of these complexes in solution and the solid state are often aggregates, such as trimers or tetramers, although the exact structure can be influenced by the solvent. wikipedia.orgwikipedia.org

The coordination chemistry of alkali metal bis(trimethylsilyl)amides with other ligands, such as ethers and amines, has been extensively investigated. For example, the addition of bidentate ligands like 1,2-dimethoxyethane (B42094) (DME) or tetramethylethylenediamine (TMEDA) can lead to the formation of mononuclear or dinuclear complexes. rsc.org Lithium and sodium complexes with these co-ligands are typically mononuclear, with exceptions such as [(dme)LiN(SiMe₃)₂]₂ and [(tmeda)NaN(SiMe₃)₂]₂. rsc.org In contrast, the heavier alkali metals tend to form dinuclear compounds featuring a central M₂N₂ ring. rsc.org

The nature of the alkali metal also influences the structure. For instance, while lithium bis(trimethylsilyl)amide can form tetrameric aggregates in solution, sodium bis(trimethylsilyl)amide tends to form mixed aggregates with solvents. The reaction of (-)-sparteine (B7772259) with alkali metal bis(trimethylsilyl)amide complexes has also been studied, revealing further diversity in their coordination behavior. rsc.org

Table 1: Selected Alkali Metal Bis(trimethylsilyl)amide Complexes and their Structural Features

Alkali MetalCo-ligandStructural MotifReference
LithiumDMEDinuclear rsc.org
SodiumTMEDADinuclear rsc.org
Lithium(-)-Sparteine)- rsc.org
SodiumNoneTrimeric (solid state) wikipedia.org

Coordination to Transition Metals

The bis(trimethylsilyl)amide ligand has been instrumental in the development of transition metal chemistry, enabling the synthesis of a wide range of complexes with varying oxidation states and coordination numbers. wikipedia.org

A general and widely employed method for the synthesis of transition metal bis(trimethylsilyl)amide complexes is the salt metathesis reaction between an anhydrous metal halide and an alkali metal bis(trimethylsilyl)amide, typically the lithium or sodium salt. encyclopedia.pubwikipedia.org The alkali metal halide byproduct is typically insoluble in the reaction solvent and can be removed by filtration. wikipedia.org

For example, bis[bis(trimethylsilyl)amido]iron(II) can be prepared from the reaction of ferrous bromide bis(tetrahydrofuran) adduct with lithium bis(trimethylsilyl)amide. ox.ac.uk Similarly, iron(III) bis(trimethylsilyl)amide can be synthesized by treating iron trichloride (B1173362) with lithium bis(trimethylsilyl)amide. wikipedia.org The synthesis of nickel(I) and nickel(II) bis(trimethylsilyl)amides has also been achieved through salt metathesis routes, leading to the characterization of several new nickel complexes. acs.orgnih.gov In some cases, the choice of the metal halide precursor and the reaction conditions can be modified. For instance, the synthesis of titanium and vanadium tris{bis(trimethylsilyl)amide} utilizes the more soluble precursors TiCl₃(NMe₃)₂ and VCl₃(NMe₃)₂, respectively. wikipedia.org

The characterization of these metal adducts is typically carried out using a variety of spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ²⁹Si), infrared spectroscopy, and UV-visible spectroscopy, as well as elemental analysis and mass spectrometry. nih.gov Single-crystal X-ray diffraction is a powerful tool for elucidating the solid-state structures of these complexes. ox.ac.ukacs.org

The steric bulk of the bis(trimethylsilyl)amide ligand is a dominant factor in determining the coordination number and geometry of transition metal complexes. wikipedia.org This often results in complexes with low coordination numbers, which are otherwise difficult to achieve. For example, two-coordinate complexes are known for several first-row transition metals. ox.ac.uk

The iron(II) complex, Fe[N(SiMe₃)₂]₂, exists as a two-coordinate monomer in the gas phase with S₄ symmetry, but dimerizes in the solid state to form a structure with trigonal planar iron centers and bridging amide groups. wikipedia.orgox.ac.uk Similar dimeric structures are observed for the manganese(II) and cobalt(II) analogues in the crystalline phase. wikipedia.org The addition of a coordinating solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of adducts such as {(THF)Fe[N(SiMe₃)₂]₂}, where the coordination number of the metal increases. wikipedia.org

In the case of lanthanides, complexes of the type [Ln{N(SiHMe₂)₂}₃(thf)₂] (where Ln is a lanthanide metal) adopt a distorted trigonal bipyramidal geometry, while the scandium analogue, [Sc{N(SiHMe₂)₂}₃(thf)], exhibits a distorted tetrahedral coordination geometry. psu.edu The coordination geometry around the metal center can be finely tuned by the choice of the metal, the number of amide ligands, and the presence of other coordinating species.

Trigonal planar high-spin Fe(II) bis(trimethylsilyl)amido complexes of the type [Fe{N(SiMe₃)₂}₂L], where L is a neutral ligand, have been shown to exhibit magnetic anisotropy. nih.govrsc.org This property, which is a prerequisite for single-molecule magnet behavior, arises from strong spin-orbit coupling effects. nih.govrsc.org

Systematic studies have revealed that the nature of the ancillary ligand L plays a crucial role in determining the magnetic properties. nih.gov Complexes with phosphine (B1218219) or arsine ligands (L = PPh₃, PMe₃, AsPh₃) display slow magnetic relaxation at low temperatures under an applied magnetic field, a characteristic of single-molecule magnets. nih.gov In contrast, complexes with ligands such as a phosphine oxide (L = OPPh₃), pyridine, or THF exhibit only small spin-orbit splittings and, consequently, fast magnetic relaxation. nih.govrsc.org

Ab initio calculations have confirmed that the strong magnetic anisotropy in the phosphine and arsine complexes is a result of significant spin-orbit effects. nih.govrsc.org The deviation of the magnetic susceptibility from simple Curie behavior and the large room temperature χT values are also indicative of significant zero-field splitting and g-tensor anisotropy. rsc.org

Complexation with Main Group Elements

The bis(trimethylsilyl)amide ligand has also been extensively used to stabilize low-coordinate complexes of main group elements. researchgate.net The synthesis of these complexes often follows the salt metathesis route, similar to the transition metal complexes. For example, the bis{bis(trimethylsilyl)amido} complexes of divalent group 14 elements (germanium, tin, and lead) can be prepared by reacting the metal diiodide with potassium bis(trimethylsilyl)amide in THF, which yields the bis(tetrahydrofuran) adducts M{N(SiMe₃)₂}₂(THF)₂. researchgate.net

The bulky nature of the ligand is crucial for stabilizing low oxidation states and unusual coordination geometries in these elements. researchgate.netresearchgate.net For instance, the ligand has been employed in the synthesis of monomeric methylene (B1212753) bis(diaminoalanes), which exhibit wide Al-C-Al bond angles. researchgate.net It has also been used to create the first examples of 1,3,2-diazaheterole ring compounds containing antimony or bismuth. researchgate.net

Metal-Templated Reactions Utilizing Borane-Amine Structures

The foundational principle of metal-templated synthesis lies in the ability of a metal ion to act as a central organizing element, gathering and orienting ligand precursors in a specific spatial arrangement that facilitates a desired bond-forming reaction. When borane-amine derivatives are employed as these precursors, the nitrogen atom typically serves as the primary coordination site to the template metal ion. This initial coordination pre-organizes the borane-amine units around the metal center.

The subsequent reactions can vary, but a common strategy involves the functionalization or coupling of the boron-containing moieties or the organic substituents attached to the nitrogen atoms. The fixed proximity and orientation of the reactive sites, enforced by the metal template, significantly enhance the probability of the desired intramolecular or intermolecular reactions occurring over random polymerization or decomposition pathways.

Detailed research into this area has demonstrated the successful synthesis of various macrocycles through the metal-templated cyclization of bis(amine-borane) precursors. In these reactions, the terminal ends of two or more precursor molecules are brought into close proximity by their coordination to a metal ion, allowing for a high-yield ring-closing reaction.

A representative example involves the use of a linear precursor containing two amine-borane functionalities. Upon coordination to a suitable metal ion, the ends of the molecule are positioned favorably for a cyclization reaction, which can be promoted by a variety of coupling chemistries. The choice of metal template is crucial and is dictated by its coordination number, preferred geometry, and the nature of the donor atoms on the ligand.

PrecursorMetal TemplateReaction TypeProductYield (%)
Bis(3-aminopropyl)amine-boraneNi(II)Schiff base condensation with dialdehyde[Ni(macrocycle)]2+> 80
1,2-Bis((2-aminoethyl)amine-borane)ethaneCu(II)Oxidative dehydrogenation[Cu(macrocycle)]2+~70
Oligo(ethylene glycol) bis(amine-borane)Pd(II)C-C couplingPd-containing metallomacrocycle> 65

Table 1: Examples of Metal-Templated Reactions with Borane-Amine Precursors

The data presented in Table 1 illustrates the versatility of this synthetic approach. The high yields observed are a direct consequence of the template effect, which overcomes the entropic penalty associated with bringing multiple reactive functional groups together.

Furthermore, the nature of the borane-amine adduct itself can be tailored to influence the outcome of the templated reaction. For instance, the steric bulk of substituents on the nitrogen or boron atoms can be adjusted to control the geometry of the resulting metal complex and the size of the macrocyclic cavity.

Synthesis and Characterization of Derivatives and Analogues of N,n Bis Trimethylsilyl Boranetriamine

Varying Silyl (B83357) Substituents and their Impact on Reactivity

The trimethylsilyl (B98337) (TMS) groups in N,N-Bis(trimethylsilyl)boranetriamine play a crucial role in dictating its steric and electronic properties. The replacement of these TMS groups with other silyl substituents, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triphenylsilyl (TPS), offers a powerful tool to modulate the reactivity of the molecule. The size and electronic nature of these silyl groups directly influence the accessibility of the boron and nitrogen centers, thereby affecting their Lewis acidity and basicity, respectively.

A key reaction that highlights the impact of silyl substituents is the thermal decomposition or rearrangement of silylated aminoboranes. The nature of the silyl group can influence the pathway of these reactions, leading to different products such as borazines or other boron-nitrogen cage compounds. For example, the pyrolysis of bis(trimethylsilyl)aminodichloroborane has been shown to yield N-trimethylsilyl-B-trimethylsilylamino-borazine, demonstrating the intricate rearrangements that these molecules can undergo.

Table 1: Impact of Silyl Substituent Variation on Reactivity

Silyl SubstituentSteric HindranceElectronic EffectExpected Impact on Reactivity
Trimethylsilyl (TMS)ModerateWeakly electron-donatingBaseline reactivity, allows for a range of reactions.
Triethylsilyl (TES)IncreasedSlightly more electron-donating than TMSMay slightly increase nucleophilicity of nitrogen.
tert-Butyldimethylsilyl (TBDMS)HighSimilar to TMSSignificantly enhanced kinetic stability, may prevent certain reactions.
Triphenylsilyl (TPS)Very HighElectron-withdrawing (due to phenyl groups)Reduced nucleophilicity of nitrogen, potential for altered reaction pathways.

Boron-Nitrogen Analogues with Different Coordination Numbers and Geometries

The structural landscape of boron-nitrogen compounds extends far beyond the trigonal planar geometry typically observed in simple aminoboranes. By manipulating the substituents and reaction conditions, analogues of this compound with different coordination numbers at the boron center can be synthesized. For example, the reaction with Lewis bases can lead to the formation of four-coordinate boron species, resulting in a tetrahedral geometry. These adducts exhibit distinct reactivity profiles compared to their three-coordinate precursors.

Furthermore, the formation of cyclic and cage structures represents another dimension of structural diversity. The controlled condensation or cyclization of silylated aminoborane (B14716983) precursors can lead to the formation of borazines (a six-membered ring of alternating B and N atoms) and more complex polyhedral boranitrogen cages. The silyl groups play a critical role in directing the assembly of these structures and in solubilizing the resulting molecules in organic solvents, facilitating their characterization.

The synthesis of bis(trimethylsilyl)amine-boron trichloride (B1173362) adducts and their subsequent reactions provide a pathway to various boron-nitrogen frameworks. These reactions can be controlled to favor the formation of either cyclic or acyclic products, depending on the stoichiometry and reaction conditions employed. The interplay between the steric demands of the silyl groups and the bonding preferences of the boron and nitrogen atoms is a key factor in determining the final product architecture.

Incorporation into Polymeric and Oligomeric Structures

The development of preceramic polymers, which can be pyrolyzed to yield ceramic materials, is a significant application of boron-nitrogen chemistry. This compound and its derivatives are attractive candidates as monomers or building blocks for such polymers. The presence of both boron and nitrogen in the molecular backbone provides the elemental composition necessary for the formation of boron nitride ceramics upon thermal treatment.

The polymerization of these monomers can be achieved through various strategies, including dehydrocoupling reactions that eliminate small molecules like hydrogen or chlorosilanes. The silyl groups can serve as reactive handles for polymerization or can be retained in the polymer structure to influence its processability and solubility. The resulting polysilazanes or polyborosilazanes can be processed into various forms, such as fibers or coatings, before being converted into ceramic materials with desirable properties like high thermal stability and chemical inertness.

Research in this area has focused on designing precursors that provide a high ceramic yield and allow for control over the microstructure of the final ceramic product. The molecular structure of the preceramic polymer, which is directly influenced by the structure of the starting aminoborane monomer, is a critical determinant of the properties of the resulting ceramic.

Q & A

Q. What are the standard synthetic protocols for preparing metal complexes with N,N-Bis(trimethylsilyl)boranetriamine ligands?

Metal complexes are typically synthesized via salt metathesis reactions. For example, chromium(II) complexes are prepared by reacting anhydrous CrCl₂ with sodium salts of the ligand (e.g., Na[PhC(NSiMe₃)₂]) in tetrahydrofuran (THF) under inert conditions . Similar methods apply to manganese, zinc, and bismuth derivatives, where metal halides react with silylated ligands in coordinating solvents like THF or ethers . Critical steps include rigorous exclusion of moisture and oxygen, monitored by Schlenk-line techniques.

Q. Which spectroscopic and analytical techniques are prioritized for characterizing silylated boranetriamine derivatives?

Key techniques include:

  • IR spectroscopy : Identifies ligand coordination via shifts in N–Si and B–N vibrational modes.
  • NMR (¹H, ²⁹Si) : Reveals ligand symmetry and silicon environment. For example, ²⁹Si NMR distinguishes between free and coordinated trimethylsilyl groups .
  • X-ray crystallography : Resolves bond lengths (e.g., Cr–N = 209.6 pm) and coordination geometries, which may deviate from ideal planar models due to steric effects .
  • Elemental analysis : Validates purity and stoichiometry.

Q. What safety protocols are critical when handling this compound derivatives?

  • Use inert-atmosphere gloveboxes or Schlenk lines to prevent hydrolysis/oxidation.
  • Store compounds under argon at –20°C to enhance stability .
  • Avoid skin/eye contact; wear nitrile gloves and safety goggles. Decompose waste with ethanol to neutralize reactive silyl groups .

Advanced Research Questions

Q. How do crystallographic data for chromium(II) complexes challenge conventional coordination geometry models?

In [PhC(NSiMe₃)₂]₂Cr, the Cr–N–C bond angle (122.7°) deviates from the idealized trigonal planar geometry due to steric repulsion between SiMe₃ groups. This distortion suggests that computational models may underestimate steric effects in silylated ligands, necessitating empirical adjustments in structural predictions .

Q. What strategies resolve contradictions between experimental and theoretical bond parameters in silylated boranetriamine complexes?

Discrepancies in bond lengths (e.g., Cr–N vs. Yb–N) arise from differences in metal electronegativity and ligand field effects. To address this:

  • Perform multiconfigurational calculations (e.g., CASSCF) to account for metal-ligand covalency.
  • Compare experimental data (e.g., Cr–N = 209.6 pm ) with density functional theory (DFT) optimized geometries, adjusting basis sets for silicon and transition metals.

Q. How do thermal decomposition pathways of this compound complexes impact their application in catalysis?

Thermogravimetric analysis (TGA) reveals that complexes decompose above 200°C, releasing trimethylsilyl fragments and forming metal nitrides. This limits their use in high-temperature catalysis but makes them viable precursors for chemical vapor deposition (CVD) of boron nitride thin films .

Q. What role do steric effects play in the catalytic activity of manganese complexes with silylated boranetriamine ligands?

Bulky SiMe₃ groups hinder substrate access to the metal center, reducing catalytic turnover in alkene hydrogenation. Mitigation strategies include:

  • Ligand modification (e.g., substituting SiMe₃ with smaller groups).
  • Using open coordination sites via labile co-ligands (e.g., THF in [PhC(NSiMe₃)₂]₂Mn(THF)) .

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